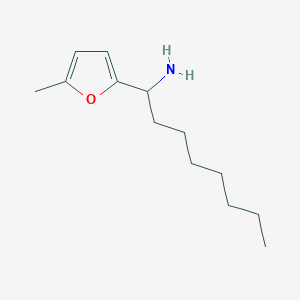

1-(5-Methylfuran-2-yl)octan-1-amine

Description

Contextual Overview of Furan-Derived Amines in Organic Chemistry

Furan (B31954) and its derivatives are fundamental five-membered heterocyclic compounds containing an oxygen atom that are significant in organic chemistry. pharmaguideline.com They are found in numerous natural products and serve as versatile building blocks for the synthesis of more complex molecules. pharmaguideline.com Amines derived from furan, in particular, have garnered substantial interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. ijabbr.comresearchgate.net

The synthesis of furan-derived amines is an active area of research, with a notable focus on sustainable methods. A significant portion of this research leverages biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These renewable starting materials can be converted into valuable amine compounds through processes such as reductive amination. mdpi.com This approach is a cornerstone of modern biorefinery, aiming to replace petrochemical feedstocks with sustainable alternatives. mdpi.com The synthesis often involves the reaction of a furan-based aldehyde or ketone with an amine source in the presence of a catalyst. mdpi.comnih.gov

Furan-containing amines are also key intermediates in the production of novel biopolymers, such as polyamides and polyurethanes, which have unique properties. mdpi.comrsc.org Furthermore, the introduction of a furan ring into a molecular structure can impart specific biological activities, making these compounds promising candidates for drug discovery. ijabbr.comnih.gov For instance, various furan derivatives have been investigated for their antibacterial, anticancer, and antioxidant properties. ontosight.airesearchgate.net

Significance and Research Landscape of the 5-Methylfuran-2-yl Skeleton

The 5-methylfuran-2-yl moiety is a particularly important structural motif within the broader family of furan derivatives. 2-Methylfuran, the parent compound of this skeleton, is a valuable organic intermediate derived from the selective hydrogenation of furfural, which itself is produced from the dehydration of hemicellulose from biomass. mdpi.com This makes the 5-methylfuran-2-yl skeleton a readily accessible, bio-based building block. mdpi.com

This structural unit is utilized in the synthesis of a variety of value-added chemicals and liquid fuels. mdpi.com For example, it can undergo hydroxyalkylation/alkylation reactions with carbonyl compounds to produce precursors for high-density liquid fuels. mdpi.com In the realm of medicinal chemistry, compounds containing the 5-methylfuran-2-yl group have been explored for their biological activities. ontosight.ai The methyl group at the 5-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing its biological efficacy or modifying its metabolic stability.

Furthermore, the 5-methylfuran-2-yl skeleton has been incorporated into more complex molecular architectures, including those with applications in materials science. For example, it can be a component of monomers used in the synthesis of high-performance thermosets like polybenzoxazines, where the furan ring can participate in crosslinking reactions to improve the thermal stability of the resulting polymer. researchgate.net

Research Objectives and Scope for 1-(5-Methylfuran-2-yl)octan-1-amine Investigation

While extensive research exists on the broader classes of furan-derived amines and the 5-methylfuran-2-yl skeleton, specific investigations into this compound are less documented in publicly available literature. However, based on its structure, several research objectives can be proposed.

A primary area of investigation would be the synthesis of this compound. A likely synthetic route would involve the reductive amination of 5-methyl-2-octanoylfuran. Another potential route could be the reaction of a suitable organometallic reagent derived from 2-bromo-5-methylfuran (B145496) with an octyl nitrile followed by reduction.

The potential biological activity of this compound is another key research focus. The combination of the furan ring, known for its diverse bioactivities, and the long lipophilic octyl chain suggests that this molecule could have interesting properties. ijabbr.com The octyl chain could enhance membrane permeability, a desirable trait for certain drug candidates. nih.govchemeo.com Investigations could explore its potential as an antimicrobial, antifungal, or anticancer agent. The primary amine group also offers a site for further functionalization to create a library of derivatives for structure-activity relationship (SAR) studies. ijabbr.com

In the field of materials science, this compound could be explored as a modifying agent or a building block. The primary amine can react with various electrophiles to form amides, imines, or other functional groups, making it a potential monomer or cross-linking agent in polymer synthesis. The furan ring itself can undergo various chemical transformations, further expanding its utility. pharmaguideline.com

The scope of investigation for this compound is therefore multidisciplinary, spanning synthetic organic chemistry, medicinal chemistry, and materials science. Future research would likely focus on developing efficient synthetic protocols, evaluating its biological profile, and exploring its potential applications as a chemical intermediate.

Compound Data Tables

Table 1: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 1249779-49-4 bldpharm.comaksci.combldpharm.comaksci.com | 1864056-59-6 bldpharm.comambeed.comarctomsci.comaablocks.com |

| Molecular Formula | C13H23NO bldpharm.comaksci.com | C13H24ClNO bldpharm.comambeed.com |

| Molecular Weight | 209.33 g/mol bldpharm.comaksci.com | 245.79 g/mol ambeed.com |

| MDL Number | MFCD16087189 bldpharm.combldpharm.com | MFCD28126366 bldpharm.comaablocks.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23NO |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)octan-1-amine |

InChI |

InChI=1S/C13H23NO/c1-3-4-5-6-7-8-12(14)13-10-9-11(2)15-13/h9-10,12H,3-8,14H2,1-2H3 |

InChI Key |

BKOWXLVIHUVGEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Methylfuran 2 Yl Octan 1 Amine and Analogues

Strategic Approaches to Primary Amine Formation on Furan (B31954) Scaffolds

The introduction of a primary amine group onto a furan ring presents unique challenges due to the sensitivity of the furan nucleus to certain reaction conditions. pharmaguideline.com Several strategies have been developed to address these challenges, including reductive amination, nucleophilic addition and substitution, and cascade reactions.

Reductive Amination Routes and Optimization

Reductive amination is a widely employed and effective method for the synthesis of amines from carbonyl compounds. nih.govmdpi.com This process typically involves the condensation of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govfiveable.melibretexts.orgpressbooks.pub In the context of synthesizing 1-(5-methylfuran-2-yl)octan-1-amine, this would involve the reaction of 5-methylfurfural (B50972) with octylamine (B49996).

The reaction is often catalyzed by various metal catalysts, with nickel-based catalysts such as Raney Ni and Ni/SBA-15 showing high activity and selectivity for the reductive amination of furanic aldehydes. mdpi.com For instance, Raney Co has been reported to give a near-quantitative yield of furfurylamine (B118560) from furfural (B47365). mdpi.com Ruthenium-based catalysts, like Ru/Nb2O5 and Ru/ZrO2, have also proven effective for the reductive amination of carbonyl compounds, including 5-methylfurfural. nih.gov The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, is crucial for optimizing the yield of the desired amine and minimizing side reactions like hydrogenation of the furan ring or polymerization. mdpi.comtechscience.com

Recent advancements have focused on developing more sustainable and efficient processes. This includes the use of water as a green solvent and the development of recyclable heterogeneous catalysts. nih.govmdpi.com For example, a Ni₆AlOₓ catalyst has been shown to be highly effective for the reductive amination of furanic aldehydes in aqueous solutions. nih.govacs.org Additionally, transfer hydrogenation using a cyclometalated iridium catalyst with formic acid as the hydrogen source has been successfully applied to the reductive amination of 5-(hydroxymethyl)furfural (HMF). rsc.org

Nucleophilic Addition and Substitution Pathways

Nucleophilic addition to furan derivatives provides another route to furan-amines. The reactivity of furans towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. pharmaguideline.comedurev.in The formation of an imine from an aldehyde and a primary amine is a key step in many synthetic routes, proceeding through nucleophilic addition to form a carbinolamine intermediate. libretexts.orgpressbooks.pub

One approach involves the addition of a nucleophile to an imine generated in situ from a furan aldehyde. nih.gov For instance, the reaction of furyllithium with imines attached to a chiral auxiliary has been used to prepare chiral furylamines. nih.gov

Nucleophilic substitution reactions on the furan ring are also possible, particularly with halofurans, where the halogen acts as a leaving group. pharmaguideline.comedurev.in While direct nucleophilic substitution on an unsubstituted furan ring is challenging, the presence of activating groups can facilitate such reactions.

Cascade and Multicomponent Reactions Towards Furan-Amines

Cascade and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single pot. rsc.org These reactions can be designed to construct the furan-amine scaffold in a highly convergent manner.

One example involves a one-pot, three-step cascade reaction to form substituted phthalimides from furfurals. rsc.org This reaction proceeds through the formation of a hydrazone, followed by an in situ Diels-Alder cycloaddition and subsequent aromatization. rsc.org While not directly yielding a primary amine on the furan, this demonstrates the power of cascade reactions in building complex furan-containing structures.

Another approach is the multicomponent reaction of an amine, a carbonyl compound, and a cyanide source in the Strecker reaction to produce α-amino nitriles, which can be further converted to α-amino acids. nih.gov Similarly, the Mannich reaction involves the aminoalkylation of an acidic proton-containing compound by formaldehyde (B43269) and a primary or secondary amine. nih.gov A bio-inspired multicomponent reaction combining a thiol, an amine, and a furan-based electrophile has been developed to generate stable pyrrole (B145914) heterocycles. nih.gov

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry, as the biological activity of a molecule often depends on its stereochemistry. wikipedia.orgnih.govacs.org Two primary strategies for achieving stereoselectivity in the synthesis of chiral this compound are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. polyu.edu.hk This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Organocatalysis has emerged as a significant strategy for asymmetric C-N bond formation. acs.org For example, a chiral phosphoric acid has been used to catalyze the enantioselective aza-Friedel-Crafts reaction of furan with N-Boc-protected aldimines, affording furan-2-ylamine derivatives with high enantioselectivity. acs.org This method relies on the electrophilic activation of the imine by the chiral Brønsted acid catalyst. acs.org

Metal-based catalysts have also been extensively studied for asymmetric amination reactions. While not specific to furan substrates, various chiral transition metal complexes have been developed for the asymmetric reduction of imines and related C=N bonds, which is a key step in reductive amination.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgnih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to either the furan or the octyl fragment. For example, chiral precursors for the intramolecular Diels-Alder reaction of furan have been prepared by the diastereoselective addition of furyllithium to imines attached to a chiral perhydro-1,3-benzoxazine derived from (-)-8-aminomenthol. nih.gov

Commonly used chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgnih.gov These auxiliaries can be used to control the stereochemistry of alkylation, aldol, and other C-C and C-N bond-forming reactions. For instance, the diastereoselective addition of a nucleophile to an imine derived from a furan aldehyde and a chiral amine would lead to the formation of a chiral furan-amine. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product.

Enantioselective Functionalization of Furan Precursors

The generation of chiral amines from furan precursors is crucial for pharmaceutical applications. Enantioselective methods aim to produce a single enantiomer, which is often responsible for the desired biological activity. A key strategy involves the asymmetric functionalization of furan rings or their derivatives.

One prominent method is the enantioselective aza-Friedel–Crafts reaction, which can be applied to furan and its derivatives. rsc.org This reaction involves the addition of a furan nucleophile to an imine. The use of chiral catalysts, such as chiral bis(phosphoric acids), can induce high enantioselectivity by creating a chiral environment around the reactants. rsc.org These catalysts form a conjugated double hydrogen bond network that increases Brønsted acidity and guides the approach of the reactants, leading to the formation of highly functionalized α-amino acid derivatives with a chiral quaternary carbon center. rsc.org

Another approach is the asymmetric Michael reaction, where a chiral primary amine catalyst mediates the addition of a nucleophile to an α,β-unsaturated ketone. rsc.org This protocol has been shown to afford substituted furanone derivatives with high diastereoselectivity and enantioselectivity (up to 93% ee). rsc.org While this method produces furanones, these can be further elaborated into the desired chiral furan amines.

Furthermore, palladium-catalyzed enantioselective C–H activation represents a powerful tool. nih.gov For instance, the desymmetrization of prochiral starting materials via a Pd(II)/Pd(IV)-catalyzed C–H activation/C–O bond formation has been used to synthesize chiral benzofuranones in excellent enantioselectivities. nih.gov Such strategies, which functionalize C-H bonds directly, offer a step-economical route to chiral heterocyclic building blocks that can be converted to amine analogues.

Catalytic Systems in Furan-Amine Synthesis

The choice of catalyst is paramount in synthesizing furan-amines efficiently and selectively. Research has focused on heterogeneous, homogeneous, and biocatalytic systems, each offering distinct advantages for producing compounds like this compound and its analogues from biomass-derived furanic aldehydes. bohrium.commdpi.com

Heterogeneous catalysts are central to the sustainable production of furan-based amines due to their ease of separation, reusability, and suitability for continuous flow processes. bohrium.commdpi.com The primary route is the reductive amination of furanic aldehydes, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are readily available from lignocellulosic biomass. mdpi.comresearchgate.net This reaction typically involves the condensation of the aldehyde with an amine source (like ammonia) to form an imine, which is then hydrogenated to the target amine. nih.gov

A variety of metal-support combinations have been explored to optimize activity and selectivity, minimizing side reactions like furan ring hydrogenation or polymerization. mdpi.comacs.org Non-noble metals like nickel (Ni) and cobalt (Co) are particularly attractive for industrial applications due to their lower cost compared to noble metals. rsc.orgbohrium.com

| Catalyst System | Furan Precursor | Product | Yield | Reaction Conditions |

| Raney Co | Furfural | Furfurylamine (FAM) | 99% | 90°C, NH₃, H₂ |

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furfurylamine (HMFA) | ~90% | 100°C, 1.5 MPa H₂ |

| Co-Co₃O₄@SiO₂ | 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furfurylamine (HMFA) | 94% | 50°C, 0.5 MPa NH₃, 1 MPa H₂ |

| Ru/Nb₂O₅ | Furfural | Furfurylamine (FAM) | 99% | 90°C, 0.1 MPa NH₃, 4 MPa H₂ |

| Ni₆AlOₓ | 5-Hydroxymethylfurfural (HMF) | 5-Aminomethyl-2-furylmethanol | 99% | 100°C, 1 bar H₂, 6 h (in aqueous NH₃) |

This table presents a selection of high-performing heterogeneous catalysts for the reductive amination of furanic aldehydes, based on data from sources mdpi.comnih.gov.

The support material plays a crucial role; for example, the low electron density of Ruthenium (Ru) on a niobium pentoxide (Nb₂O₅) support was found to greatly enhance the selective reductive amination of furfural. mdpi.com Similarly, the moderate hydrogenation activity of Ni/SBA-15 was credited for its high selectivity towards 5-(hydroxymethyl)-2-furfurylamine (HMFA). mdpi.com

Homogeneous and supported transition metal catalysts, particularly those based on ruthenium (Ru), rhodium (Rh), palladium (Pd), and copper (Cu), are highly effective for furan-amine synthesis. rsc.orgnih.gov These catalysts can be used for direct reductive amination or for the synthesis of complex furan precursors. nih.govresearchgate.net

Ruthenium-based catalysts are well-known for their high activity in the reductive amination of furanic aldehydes. nih.govnih.gov For example, a Ru/C catalyst was used to achieve a high yield (74%) of 1-(furan-2-yl)-4-methylpentan-2-amine directly from furfural in a one-reactor tandem concept. nih.gov Bimetallic catalysts, such as a Cu-doped Co@CoOx system, have shown enhanced efficiency, enabling reductive amination at room temperature by creating bifunctional sites that facilitate hydrogen activation and spillover. rsc.org

Palladium-catalyzed reactions are invaluable for constructing the furan core itself or for cross-coupling reactions to build more complex analogues. rsc.orgnih.gov Methodologies like Pd-catalyzed annulation reactions can form arene-fused furan heterocycles, providing a route to diverse molecular scaffolds that can be subsequently aminated. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgacs.org Amine transaminases (ATAs or TAms) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from their corresponding ketones or aldehydes. researchgate.netresearchgate.net This approach is particularly attractive for producing enantiomerically pure furan-amines under mild reaction conditions, avoiding the harsh reagents and side reactions associated with some chemical methods. rsc.org

The process involves the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to a furan-based carbonyl substrate. researchgate.netresearchgate.net Researchers have screened libraries of transaminases to find enzymes with high activity and selectivity for furan substrates like furfural, HMF, and 2,5-diformylfuran (DFF). rsc.orgresearchgate.net

| Biocatalyst (Enzyme) | Furan Substrate | Amine Donor | Conversion/Yield |

| ATA-Spo (from Silicibacter pomeroyi) | HMF (100 mM) | Isopropylamine | >99% Conversion |

| CVTA (from Chromobacterium violaceum) | HMF (100 mM) | Isopropylamine | 100% Conversion |

| ATA117 (from Arthrobacter sp.) | 3-Acetyl-5-acetylaminofuran | Isopropylamine | 84.0% Yield (>99% ee) |

| ArS-TA (from Arthrobacter citreus) | HMF (100-200 mM) | Isopropylamine | >80% Product Formation |

This table summarizes the performance of selected amine transaminases in the synthesis of furan-based amines, based on data from sources nih.govresearchgate.netresearchgate.netacs.org.

Enzyme engineering and immobilization techniques are key to improving the industrial viability of biocatalytic processes. researchgate.netmdpi.com Immobilizing enzymes on solid supports allows for their reuse over multiple reaction cycles and their use in continuous flow reactors, which can enhance productivity and reduce product inhibition. researchgate.net For example, an immobilized transaminase from Silicibacter pomeroyi (ATA-Spo) demonstrated high stability and was efficiently reused in five repetitive cycles for the reductive amination of HMF. researchgate.net

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is critical for optimizing catalysts and reaction conditions to improve the yield and selectivity of the desired furan-amine products.

The most common pathway for synthesizing amines from furan aldehydes is reductive amination . mdpi.comresearchgate.net This process is widely accepted to occur via a two-step mechanism: mdpi.comnih.gov

Imine Formation : The carbonyl group of the furan aldehyde (e.g., 5-methylfurfural) undergoes condensation with an amine source, typically ammonia or a primary amine, to form an imine (or Schiff base) intermediate. This step is often acid-catalyzed and involves the elimination of a water molecule.

A significant challenge in this process is preventing side reactions. The catalyst must be selective for hydrogenating the imine over the aldehyde starting material or the furan ring itself. mdpi.comdntb.gov.ua Furthermore, overalkylation of the primary amine product can lead to the formation of secondary and tertiary amines, reducing the yield of the desired product. mdpi.com

An alternative mechanism is hydrogen-borrowing amination (or aminating dehydrogenation). mdpi.comresearchgate.net This pathway is relevant when starting from furan alcohols. The catalyst first dehydrogenates the alcohol to form an aldehyde intermediate in situ. This aldehyde then reacts with an amine as in the reductive amination pathway, and the hydrogen that was "borrowed" from the alcohol is then used to reduce the resulting imine. researchgate.net

In biocatalytic systems using transaminases, the mechanism follows a ping-pong bi-bi kinetic model. mdpi.com The enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor first accepts the amino group from the amine donor, forming a pyridoxamine (B1203002) phosphate (PMP) intermediate. The PMP then transfers the amino group to the carbonyl substrate (the furan aldehyde), regenerating the PLP cofactor and releasing the newly formed furan-amine product. rsc.org

Investigation of Intermediate Species and Transition States

The synthesis of this compound, typically achieved through the reductive amination of 5-methylfurfural with octylamine, proceeds through key intermediate species and transition states that govern the reaction's kinetics and outcome. The widely accepted mechanism involves the initial formation of an imine intermediate, which is subsequently reduced to the final amine product. mdpi.com

The first step is the condensation of the carbonyl group of 5-methylfurfural with the primary amine (octylamine) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (or Schiff base). The formation of the imine is the rate-determining step in many reductive amination reactions. mdpi.com The reaction pathway is illustrated below:

Step 1: Imine Formation RCHO + R'NH₂ ⇌ RCH(OH)NHR' (Hemiaminal Intermediate) RCH(OH)NHR' ⇌ RCH=NR' (Imine Intermediate) + H₂O

Step 2: Reduction RCH=NR' + [H] → RCH₂NHR'

Computational studies, such as Density Functional Theory (DFT) calculations on analogous furan-based imine structures, provide insight into the electronic characteristics of these intermediates. researchgate.net Analysis of a similar compound, N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine, reveals important features of the molecular orbitals involved in the transition states. researchgate.net

The highest occupied molecular orbital (HOMO) typically exhibits a characteristic π-bonding pattern across the molecular backbone, with significant contributions from the central imine group. researchgate.net Conversely, the lowest unoccupied molecular orbital (LUMO) is representative of a π* anti-bonding pattern across the molecule. researchgate.net The electron-rich regions are often localized near the imine nitrogen and the furan oxygen atoms, while electron-deficient areas are found around the aromatic hydrogens. researchgate.net This distribution of electron density is crucial for the subsequent nucleophilic attack by the reducing agent during the reduction step. The transition state for the reduction of the imine involves the transfer of a hydride from the reducing agent to the electrophilic carbon atom of the C=N double bond.

Role of Solvents and Additives in Reaction Efficiency

The choice of solvents and the use of additives play a critical role in optimizing the efficiency of the synthesis of this compound and its analogues. These factors can significantly influence reaction rates, yields, and the formation of byproducts.

Role of Solvents

Solvents are selected based on their ability to dissolve reactants, their compatibility with the chosen reducing agent, and their influence on the reaction equilibrium. In reductive aminations, the formation of the imine intermediate is a condensation reaction that produces water. The choice of solvent can help manage this water byproduct.

Commonly used solvents for reductive amination include chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM). acsgcipr.orgorganic-chemistry.org However, due to environmental and safety concerns, there is a growing trend toward using greener solvents. acsgcipr.org Methanol is often employed as it facilitates the formation of the imine intermediate. nih.gov Other more environmentally acceptable solvents like ethyl acetate (B1210297) have also been shown to be effective, particularly with reagents such as sodium triacetoxyborohydride. acsgcipr.org Aprotic polar solvents like N,N-dimethylformamide (DMF) are also utilized as they can dissolve a wide range of organic compounds and are suitable for reactions involving polar species. nih.gov

The selection of a solvent can also prevent unwanted side reactions. For instance, when using H₂ and a metal catalyst, reactive alcohols might undergo oxidation on the catalyst surface, generating aldehyde or ketone impurities that can participate in the reaction and reduce the final product's yield and purity. acsgcipr.org The effect of different solvents on the synthesis of furan-based amines is often evaluated to maximize yield, as demonstrated in various studies on related compounds. nih.govnrel.gov

Interactive Table: Effect of Solvents on Reductive Amination of Furanic Aldehydes This table summarizes findings from studies on analogous compounds to illustrate solvent effects.

| Aldehyde Substrate | Amine | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural | Aniline | CuAlOₓ | Methanol | 97 | mdpi.comnih.gov |

| 5-Hydroxymethylfurfural | Benzylamine | Ni₆AlOₓ | Water | 76 | nih.govacs.org |

| 5-Hydroxymethylfurfural | Aniline | Ni₆AlOₓ | Water | 85 | nih.govacs.org |

| Furfural | Ammonia | Co/NC-700 | Dioxane | 99 | mdpi.com |

| Various Aldehydes | Various Amines | NaBH(OAc)₃ | 1,2-Dichloroethane | Good to Excellent | organic-chemistry.org |

Role of Additives

Additives are frequently incorporated to enhance reaction rates and yields.

Acid Catalysts: Weak acids, such as acetic acid, are often added in catalytic amounts to facilitate the formation of the imine intermediate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.org

Dehydrating Agents: To shift the equilibrium towards the imine product, dehydrating agents or azeotropic removal of water can be employed.

Activating Agents: In some synthetic routes for furan-based compounds, agents like 1,3-dicyclohexylcarbodiimide (DCC) are used as accelerators, particularly in esterification reactions, by activating the carboxylic acid group. mdpi.comnih.gov

Simple Salts: The addition of simple salts like sodium chloride has been shown to decrease reaction times and reduce required catalyst loadings in certain gold-catalyzed cyclizations for furan synthesis. organic-chemistry.org

Other Additives: In specific catalytic systems, other additives are used to improve performance. For example, in some copper-catalyzed reactions for furan synthesis, hydroquinone (B1673460) has been used as an additive. organic-chemistry.org

Interactive Table: Influence of Additives in Furan Derivative Syntheses This table illustrates the role of various additives in related synthetic methodologies.

| Reaction Type | Catalyst | Additive | Role of Additive | Reference |

|---|---|---|---|---|

| Furan Synthesis | Au nanoparticles on TiO₂ | Acetic Acid | Accelerates reaction rate | organic-chemistry.org |

| Furan Synthesis | Gold-catalyzed cyclization | Sodium Chloride | Decreases reaction time and catalyst loading | organic-chemistry.org |

| Esterification | - | 1,3-Dicyclohexylcarbodiimide (DCC) | Accelerating agent | mdpi.comnih.gov |

| Domino Reaction | Cu(I) | Hydroquinone | Additive in C-allylation/O-vinylation | organic-chemistry.org |

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 1-(5-Methylfuran-2-yl)octan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. These values are estimated based on the known spectral data of 2-methylfuran, octan-1-amine, and related N-alkyl furan (B31954) derivatives. The chemical shifts of the furan ring protons are influenced by the electron-donating nature of the oxygen atom and the methyl group stackexchange.com. The protons on the octyl chain are assigned based on their proximity to the electron-withdrawing amine group and the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted data based on analysis of structural analogs)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~6.05 (d, J ≈ 3.2 Hz) | C2: ~155.0 |

| H4 | ~5.95 (d, J ≈ 3.2 Hz) | C3: ~106.5 |

| 5-CH₃ | ~2.25 (s) | C4: ~108.0 |

| C1' | ~3.80 (t, J ≈ 7.0 Hz) | C5: ~152.0 |

| C2' | ~1.50 (m) | 5-CH₃: ~13.5 |

| C3' | ~1.30 (m) | C1': ~50.0 |

| C4' | ~1.28 (m) | C2': ~33.0 |

| C5' | ~1.28 (m) | C3': ~26.0 |

| C6' | ~1.28 (m) | C4': ~29.5 |

| C7' | ~1.28 (m) | C5': ~31.8 |

| C8' | ~0.88 (t, J ≈ 7.0 Hz) | C6': ~22.6 |

| NH₂ | ~1.40 (br s) | C7': ~31.8 |

| C8': ~14.1 |

d: doublet, t: triplet, q: quartet, m: multiplet, s: singlet, br s: broad singlet

2D NMR Techniques for Connectivity and Assignment (COSY, HSQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations would include the coupling between the furan protons H3 and H4, and the sequential couplings along the octyl chain, starting from the methine proton at C1' to the terminal methyl group at C8' youtube.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms columbia.edu. The HSQC spectrum would be crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at ~3.80 ppm (H1') would correlate with the carbon signal at ~50.0 ppm (C1').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, providing valuable information about the connectivity of different molecular fragments columbia.edu. Key HMBC correlations would be expected between the furan ring protons (H3 and H4) and the carbons of the octyl chain (C1'), and between the methyl protons (5-CH₃) and the furan ring carbons (C4 and C5).

Conformational Analysis and Dynamic NMR Studies

The octyl chain of this compound is flexible, and the molecule can adopt various conformations in solution. Conformational analysis using NMR spectroscopy would involve the study of coupling constants and Nuclear Overhauser Effect (NOE) data auremn.org.br. The magnitude of the vicinal coupling constants (³J) along the alkyl chain can provide information about the preferred dihedral angles.

Dynamic NMR studies could be employed to investigate restricted rotation around the C2-C1' bond. At lower temperatures, it might be possible to observe distinct signals for different rotational isomers (rotamers), providing insights into the energy barriers for rotation.

Solid-State NMR for Polymorphic Forms

In the solid state, molecules have restricted motion, leading to broader NMR signals due to anisotropic interactions wikipedia.org. Solid-state NMR (ssNMR) spectroscopy could be used to study the crystalline forms of this compound. Different polymorphic forms of the compound would likely exhibit distinct ¹³C chemical shifts due to differences in their crystal packing and intermolecular interactions wustl.eduemory.edu. Techniques such as Magic Angle Spinning (MAS) would be necessary to obtain high-resolution spectra wikipedia.org.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This data allows for the unambiguous determination of its elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Predicted data)

| Ion | Predicted Exact Mass (m/z) | Elemental Composition |

| [M+H]⁺ | 210.1852 | C₁₃H₂₄NO⁺ |

| [M+Na]⁺ | 232.1672 | C₁₃H₂₃NNaO⁺ |

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and confirms its structure. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom libretexts.orglibretexts.orgjove.com. The fragmentation of long-chain primary amines is well-documented h-brs.denih.gov.

For this compound, the major fragmentation pathways are predicted to be:

Alpha-cleavage: The most prominent fragmentation would likely be the cleavage of the C1'-C2' bond, leading to the formation of a resonance-stabilized iminium ion containing the furan ring. The loss of the largest alkyl fragment is typically favored whitman.edu.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, although this may be less prominent than the alpha-cleavage of the amine.

Loss of Ammonia (B1221849): A minor fragmentation pathway could involve the loss of an ammonia molecule (NH₃).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Predicted data based on fragmentation patterns of analogous compounds)

| Predicted m/z | Proposed Fragment Structure/Identity |

| 209 | [M-H]⁺ |

| 110 | [C₆H₈NO]⁺ (Resulting from α-cleavage, loss of C₇H₁₅ radical) |

| 95 | [C₅H₅O]⁺ (Furan-containing fragment) |

| 81 | [C₅H₅O]⁺ (Furan-containing fragment) |

| 30 | [CH₄N]⁺ (Characteristic fragment for primary amines) |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule.

The infrared and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary amine, the substituted furan ring, and the octyl chain. By analyzing the spectra of analogous compounds, such as 2-acetyl-5-methylfuran and other primary amines, a detailed assignment of these vibrational modes can be inferred. researchgate.netresearchgate.netnih.gov

The 5-Methylfuran-2-yl Moiety: The vibrational modes of the substituted furan ring are a prominent feature of the spectra. Studies on 2-acetyl-5-methylfuran have provided detailed assignments for these vibrations. researchgate.netnih.gov The C-H stretching vibrations of the furan ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the furan ring typically appear in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the furan ring is expected to produce a strong band around 1250-1020 cm⁻¹. The methyl group attached to the furan ring will show characteristic symmetric and asymmetric stretching and bending vibrations.

The Primary Amine Group: The primary amine (-NH₂) group gives rise to several characteristic absorption bands. Two medium intensity bands corresponding to the asymmetric and symmetric N-H stretching vibrations are expected in the 3400-3250 cm⁻¹ region. The N-H bending (scissoring) vibration typically appears as a medium to strong band in the 1650-1580 cm⁻¹ range. A broad band due to N-H wagging may also be observed between 910 and 665 cm⁻¹. The C-N stretching of the aliphatic amine is anticipated to be in the 1250–1020 cm⁻¹ region.

The Octyl Chain: The octyl group will be characterized by strong C-H stretching vibrations from its methylene (-CH₂) and terminal methyl (-CH₃) groups in the 2965-2850 cm⁻¹ region. C-H bending vibrations for the methylene and methyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium |

| N-H Bend (scissoring) | 1650-1580 | Medium-Strong | |

| C-N Stretch | 1250-1020 | Medium-Weak | |

| N-H Wag | 910-665 | Broad, Strong | |

| 5-Methylfuran Ring | C-H Stretch | 3100-3000 | Medium |

| C=C Stretch | 1600-1450 | Medium-Strong | |

| C-O-C Stretch | 1250-1020 | Strong | |

| Octyl Chain | C-H Stretch (CH₃ & CH₂) | 2965-2850 | Strong |

| C-H Bend (CH₂) | ~1465 | Medium | |

| C-H Bend (CH₃) | ~1375 | Medium |

The presence of the primary amine group in this compound allows for the formation of intermolecular hydrogen bonds of the N-H···N type. These interactions can significantly influence the position and shape of the N-H vibrational bands in the condensed phase (liquid or solid). In a concentrated sample, the N-H stretching vibrations are typically observed at lower frequencies and appear as broader bands compared to the sharp, higher frequency bands seen in dilute solutions where hydrogen bonding is minimized. The broadening is a result of the various hydrogen-bonded states present in the sample.

Furthermore, the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, potentially interacting with other donor molecules if present. The furan ring's oxygen atom could also participate in weaker hydrogen bonding interactions. The extent and strength of these hydrogen bonds can be studied by comparing the spectra of the compound in different states (e.g., neat liquid vs. dilute solution in a non-polar solvent) or through temperature-dependent spectroscopic studies.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

As of the current literature, no single crystal X-ray diffraction data for this compound has been reported. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not available. Such an analysis would be invaluable for unequivocally determining the three-dimensional arrangement of the molecule and its absolute stereochemistry if a chiral sample were to be crystallized.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 5-methylfuran chromophore.

Based on studies of 2-acetyl-5-methylfuran, the furan ring system gives rise to strong absorption bands in the ultraviolet region. researchgate.netnih.gov These are typically due to π → π* transitions within the conjugated system of the furan ring. The presence of the methyl and alkylamine substituents on the furan ring may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted furan. The primary amine group itself has a weak n → σ* transition, which is often obscured by stronger absorptions from other parts of the molecule.

The electronic transitions are also influenced by the solvent polarity. In polar solvents, a shift in the λmax may be observed due to interactions between the solvent and the molecule's ground and excited states.

The following table presents the expected UV-Vis absorption data for this compound, inferred from the closely related compound 2-acetyl-5-methylfuran.

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

| 5-Methylfuran Ring | π → π | ~220 - 290 | Potential solvatochromic shifts |

| Primary Amine | n → σ | ~200 - 220 | Weak, often obscured |

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Polarimetry, Circular Dichroism Spectroscopy)

The determination of the enantiomeric excess (e.e.) of a chiral compound is crucial in many areas of chemistry, including pharmaceuticals and materials science. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful techniques for this purpose. nih.gov The intensity of the signal in chiroptical spectroscopy is directly proportional to the enantiomeric excess of the sample. nih.gov This allows for a direct measurement of enantiomeric purity without the need for chiral chromatography, although it is often used in conjunction with separation techniques like HPLC. uma.esheraldopenaccess.us For this compound, both polarimetry and circular dichroism (CD) spectroscopy would be principal methods for determining the enantiomeric excess of a given sample.

Polarimetry

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as optical rotation and is a characteristic property of a chiral substance. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration of the sample.

The enantiomeric excess of a sample of this compound can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample mixture.

[α]max is the specific rotation of the pure enantiomer.

A racemic mixture, containing equal amounts of both enantiomers, will have an observed specific rotation of 0° because the rotations of the individual enantiomers cancel each other out. A sample enriched in one enantiomer will exhibit a net rotation proportional to the excess of that enantiomer.

Hypothetical Polarimetry Data for Enantiomeric Excess Determination of this compound

| Sample | Enantiomeric Excess (%) | Observed Specific Rotation [α] (degrees) |

| Racemic Mixture | 0 | 0 |

| Sample A | 25 | +5.0 |

| Sample B | 50 | +10.0 |

| Sample C | 75 | +15.0 |

| Pure (R)-enantiomer | 100 | +20.0 |

| Sample D | 25 | -5.0 |

| Sample E | 50 | -10.0 |

| Sample F | 75 | -15.0 |

| Pure (S)-enantiomer | 100 | -20.0 |

Note: The specific rotation values presented in this table are hypothetical and serve to illustrate the linear relationship between enantiomeric excess and observed rotation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA) as a function of wavelength. This technique is particularly useful for chiral molecules containing chromophores, such as the furan ring in this compound.

Enantiomers will produce mirror-image CD spectra. For a given wavelength, the magnitude of the CD signal is directly proportional to the enantiomeric excess. Similar to polarimetry, a racemic mixture will show no CD signal.

The relationship between enantiomeric excess and the observed CD signal can be expressed as:

e.e. (%) = (ΔAobserved / ΔAmax) x 100

Where:

ΔAobserved is the observed differential absorbance of the sample mixture at a specific wavelength.

ΔAmax is the differential absorbance of the pure enantiomer at the same wavelength.

CD spectroscopy can be a more sensitive technique than polarimetry and can provide more structural information. researchgate.net It can also be coupled with other analytical techniques, such as high-performance liquid chromatography (HPLC-CD), to provide simultaneous separation and chiroptical detection of enantiomers. uma.esheraldopenaccess.us

Hypothetical Circular Dichroism Data for Enantiomeric Excess Determination of this compound at a Specific Wavelength (e.g., 250 nm)

| Sample | Enantiomeric Excess (%) | Observed Differential Absorbance (ΔA) |

| Racemic Mixture | 0 | 0 |

| Sample A | 25 | +0.005 |

| Sample B | 50 | +0.010 |

| Sample C | 75 | +0.015 |

| Pure (R)-enantiomer | 100 | +0.020 |

| Sample D | 25 | -0.005 |

| Sample E | 50 | -0.010 |

| Sample F | 75 | -0.015 |

| Pure (S)-enantiomer | 100 | -0.020 |

Note: The differential absorbance values in this table are hypothetical and are intended to demonstrate the direct proportionality between enantiomeric excess and the CD signal.

Computational and Theoretical Chemistry of 1 5 Methylfuran 2 Yl Octan 1 Amine

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical studies are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to yield information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(5-Methylfuran-2-yl)octan-1-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed. irjweb.com The process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in the equilibrium geometry. From this, key structural parameters like bond lengths, bond angles, and dihedral angles are obtained.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(furan)-C(amine) | ~1.52 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Angle | C(furan)-C(amine)-N | ~110° |

| Dihedral Angle | C(furan)-C(furan)-C(amine)-N | Varies with conformation |

Note: The data in this table is illustrative and represents typical values for similar chemical bonds. Actual values would be determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. researchgate.net

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.commdpi.com These energies are used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -0.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 0.8 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 |

Note: This data is exemplary. The actual values would be derived from the output of a quantum chemical calculation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas denote positive potential, corresponding to electron-poor regions that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the furan (B31954) ring, due to the presence of lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aliphatic chain. This analysis helps in predicting sites for intermolecular interactions. researchgate.net

Quantum chemical calculations can accurately predict various thermochemical properties that are essential for understanding the stability and energetics of a molecule. chemeo.com These calculations typically involve computing the vibrational frequencies of the optimized geometry, which are then used to determine thermodynamic quantities at a given temperature and pressure.

Key thermochemical properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.comnist.gov The Gibbs free energy of formation is a critical indicator of the thermodynamic stability of a compound under standard conditions.

Table 3: Illustrative Thermochemical Properties for this compound

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -250 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -80 | kJ/mol |

| Heat Capacity (gas, 298.15 K) | Cp,gas | 350 | J/mol·K |

| Proton Affinity | PA | 930 | kJ/mol |

Note: These values are for illustrative purposes and are based on typical ranges for similar organic amines. chemeo.comnist.gov Actual values require specific computational analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their flexibility and conformational changes.

The long octyl chain and the rotatable bond connecting the furan ring to the amine group grant this compound significant conformational flexibility. MD simulations can explore this vast conformational space by solving Newton's equations of motion for the atoms of the molecule over a period of time.

An MD simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent). By analyzing the trajectory of the simulation, one can identify the most populated (lowest energy) conformational states and the energy barriers for transitioning between them. This provides a detailed picture of the molecule's flexibility and the dynamic equilibrium of its various shapes, which is crucial for understanding how it might interact with biological targets or other molecules.

Solvation Effects on Molecular Conformation

The conformation of this compound in solution is significantly influenced by the surrounding solvent molecules. The solvent determines the molecule's three-dimensional shape, which in turn affects its reactivity and properties. frontiersin.org Computational models, often combining explicit and implicit solvation approaches, are used to predict these conformational changes.

In solution, solvent-solute and solvent-solvent interactions play a crucial role. frontiersin.org For a molecule like this compound, with its polar amine group and a relatively non-polar octyl chain, the choice of solvent is critical. In polar solvents, such as water or alcohols, the amine group will form hydrogen bonds, influencing the orientation of the entire molecule. The furan ring, with its oxygen heteroatom, also contributes to polar interactions. Conversely, in non-polar solvents, intramolecular forces and steric hindrance will be more dominant in determining the preferred conformation.

Computational Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model the synthetic routes to this compound and to characterize the transition states of the reactions involved. A plausible and common method for synthesizing primary amines like the target compound is through reductive amination of a corresponding ketone or aldehyde. researchgate.net

A likely synthetic pathway would involve the reaction of 5-methylfurfural (B50972) with a C8-Grignard reagent to form a secondary alcohol, which is then oxidized to a ketone (1-(5-methylfuran-2-yl)octan-1-one). This ketone can then undergo reductive amination. In this process, the ketone reacts with ammonia (B1221849) to form an imine intermediate, which is subsequently reduced to the final amine product. acs.org

Proposed Reaction Pathway:

Ketone Formation: 5-Methylfurfural + Octylmagnesium bromide → 1-(5-Methylfuran-2-yl)octan-1-ol

Oxidation: 1-(5-Methylfuran-2-yl)octan-1-ol → 1-(5-Methylfuran-2-yl)octan-1-one

Reductive Amination: 1-(5-Methylfuran-2-yl)octan-1-one + NH₃/H₂ + Catalyst → this compound

Theoretical investigations, typically using Density Functional Theory (DFT), can be employed to model each step of this pathway. researchgate.net Such calculations can determine the reaction energies and activation barriers, providing insights into the reaction's feasibility and kinetics. For the reductive amination step, DFT studies on similar reactions reveal that the process occurs in two main steps: the formation of a zwitterionic intermediate followed by a 1,3-prototropic shift. researchgate.net The presence of a catalyst and solvent molecules can significantly lower the activation energies for these steps. researchgate.net

Characterizing the transition state (TS) is crucial for understanding the reaction mechanism. Computational methods can locate the TS geometry and calculate its energy. For example, in the Michael addition of amines to other molecules, the formation of an initial reactant-complex followed by the nucleophilic attack of the amine is shown to be a lower energy path than a direct reaction. researchgate.net Similarly, for the synthesis of the target amine, computational modeling would identify the key transition states, helping to optimize reaction conditions for higher yield and selectivity.

Theoretical Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. digitaloceanspaces.comresearchgate.net

Descriptor Calculation and Selection

The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. researchgate.net For this compound, thousands of descriptors can be calculated using software like Mordred or CODESSA, categorized as 0D, 1D, 2D, and 3D descriptors. researchgate.netmdpi.comresearchgate.net

Table 1: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptor | Description | Potential Relevance for this compound |

|---|---|---|---|

| 0D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Basic property influencing bulk properties like boiling point. |

| 1D | Count of specific atoms (e.g., nN, nO) | Number of nitrogen or oxygen atoms. | Relates to polarity, hydrogen bonding capacity. |

| 2D | Topological Indices (e.g., Wiener index) | Numerical value derived from the graph representation of the molecule, describing branching and size. nih.gov | Correlates with properties like boiling point and viscosity. |

| 2D | n5AromaticRings | Number of 5-membered aromatic rings. mdpi.com | Specific to the furan moiety, influencing electronic properties and reactivity. |

| 3D | 3D-MoRSE descriptors | Descriptors based on the 3D coordinates of the atoms, weighted by properties like mass or charge. analchemres.org | Captures information about the molecule's 3D shape, relevant for receptor binding. |

| 3D | SlogP_VSA | Descriptors related to van der Waals surface area and hydrophobicity. mdpi.com | Important for predicting properties like water solubility and membrane permeability. |

Once calculated, a subset of the most relevant descriptors must be selected to build a robust model. This is crucial to avoid overfitting and to create a model that is easy to interpret. Feature selection methods like Genetic Algorithms (GA) or Binary Ant Colony Optimization (BACO) are often used for this purpose. mdpi.comtandfonline.com These algorithms identify a small group of descriptors that have the highest correlation with the property of interest.

Statistical Methods for Property Prediction (e.g., Regression Analysis)

After selecting the optimal descriptors, a mathematical model is built using statistical methods. Multiple Linear Regression (MLR) is a common approach, where the property is expressed as a linear combination of the selected descriptors. tandfonline.com

Example of an MLR Equation: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where Property is the value being predicted, D₁...Dₙ are the selected descriptors, and c₀...cₙ are coefficients determined by the regression analysis.

Other methods like Partial Least Squares (PLS) regression, Principal Component Regression (PCR), and machine learning approaches such as neural networks can also be used. digitaloceanspaces.comnih.gov The quality of the resulting QSPR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A high R² value indicates a good fit to the training data, while a high Q² value indicates good predictive power for new compounds. researchgate.net Curvilinear regression models (e.g., quadratic, cubic) may also be employed if the relationship between the descriptors and the property is non-linear. nih.govkashanu.ac.ir

Computational Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. Computational methods provide theoretical insights into these relationships, which are particularly valuable for designing new molecules with desired activities. rsc.orgcam.ac.uk

Theoretical Insights into Substituent Effects on Reactivity

The reactivity of this compound is determined by the interplay of its three main components: the 5-methylfuran ring, the octyl chain, and the primary amine group.

The Furan Ring: The furan ring is an electron-rich aromatic system. The methyl group at the 5-position is an electron-donating group, which further increases the electron density of the ring, making it more susceptible to electrophilic substitution. Computational studies on furan derivatives show that the ring can be opened through oxidation, forming reactive dicarbonyl species. rsc.orgrsc.org This reactivity is central to both its potential applications and its metabolic pathways.

The Amine Group: The primary amine group is a nucleophile and a base. Its reactivity can be quantified by calculating properties like the Highest Occupied Molecular Orbital (HOMO) energy. A higher HOMO energy generally corresponds to greater nucleophilicity. The amine group is the likely site for reactions like acylation, alkylation, and salt formation.

The Octyl Chain: The long alkyl chain is primarily non-polar and contributes to the molecule's lipophilicity. This can influence the molecule's solubility and its ability to interact with non-polar environments, such as cell membranes. The steric bulk of the octyl chain can also hinder reactions at the adjacent amine group.

Computational SAR studies often involve creating a series of virtual analogues by changing substituents and then calculating quantum chemical descriptors to predict the effect on reactivity. For instance, replacing the methyl group on the furan ring with an electron-withdrawing group (like CF₃) would be predicted to decrease the ring's reactivity towards electrophiles. rsc.org Similarly, changing the length of the alkyl chain would affect descriptors related to lipophilicity (like LogP) and steric hindrance.

Table 2: Predicted Substituent Effects on the Reactivity of this compound

| Structural Modification | Predicted Effect on Reactivity | Relevant Descriptors |

|---|---|---|

| Replace 5-methyl with 5-H | Slight decrease in furan ring's electron density and reactivity. | HOMO/LUMO energies, Atomic charges |

| Replace 5-methyl with 5-CF₃ | Significant decrease in furan ring's electron density; amine basicity may be slightly reduced. rsc.org | Hammett constants, Electrostatic potential maps |

| Shorten octyl chain to ethyl | Decrease in lipophilicity and steric hindrance around the amine group. | LogP, Molar refractivity |

By systematically analyzing these effects, computational SAR provides a powerful framework for the rational design of new furan-based molecules with tailored reactivity profiles for various applications. rsc.orgcam.ac.uk

Docking and Interaction Studies Focusing on Intermolecular Interactions

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. While specific docking studies for this compound are not extensively documented in publicly available literature, the interaction patterns of this compound can be inferred from studies on structurally related furan derivatives. These studies provide a foundational understanding of the key intermolecular forces that likely govern the binding of this compound to biological targets.

The structure of this compound, featuring a 5-methylfuran ring, a primary amine group, and a flexible octyl chain, suggests several potential points of interaction within a protein binding pocket. These interactions are crucial for the molecule's biological activity and can be categorized into hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Key Inferred Intermolecular Interactions:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and can also act as an acceptor. This group is expected to form strong hydrogen bonds with amino acid residues that have oxygen or nitrogen atoms in their side chains, such as aspartate, glutamate, asparagine, and glutamine. The oxygen atom within the furan ring can also act as a hydrogen bond acceptor, interacting with hydrogen bond-donating residues like serine, threonine, or tyrosine.

Hydrophobic Interactions: The long octyl chain is a significant hydrophobic moiety. This aliphatic chain is likely to engage in extensive hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and alanine (B10760859) within the binding site. These interactions are a primary driving force for the binding of the molecule. The methyl group on the furan ring also contributes to these hydrophobic contacts.

Pi-Interactions: The aromatic furan ring can participate in various π-interactions. These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and π-alkyl interactions with the alkyl chains of residues like leucine, isoleucine, and valine.

Hypothetical Docking Scenario:

To illustrate the potential binding mode, a hypothetical docking scenario can be envisioned within the active site of an enzyme. In such a model, the amine group of this compound could anchor the molecule within the binding pocket by forming hydrogen bonds with a key polar residue. Simultaneously, the octyl chain would likely extend into a hydrophobic pocket, maximizing its contact with nonpolar residues. The furan ring could be positioned to form favorable π-interactions with an aromatic residue, further stabilizing the complex.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Primary Amine (-NH2) | Aspartate, Glutamate, Asparagine, Glutamine |

| Hydrogen Bond (Acceptor) | Furan Oxygen, Primary Amine | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrophobic | Octyl Chain, Methyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Furan Ring | Phenylalanine, Tyrosine, Tryptophan |

| π-Alkyl | Furan Ring | Leucine, Isoleucine, Valine |

Studies on other furan-containing compounds have demonstrated the significance of these interactions in determining binding affinity. For example, research on furan-based inhibitors targeting various enzymes has consistently highlighted the role of hydrogen bonding and hydrophobic contacts in achieving potent inhibition. ijper.orgmdpi.com In one study focusing on furan-azetidinone hybrids as potential antibacterial agents, docking simulations revealed that the compounds formed hydrogen bonds and pi-pi stacking interactions with key residues of E. coli enzymes. ijper.org Similarly, docking studies of furan-derived chalcones with glucosamine-6-phosphate synthase indicated that the furan moiety was involved in crucial interactions within the active site. mdpi.comnih.gov

The binding energy of a ligand to its target is a critical parameter evaluated in docking studies. While specific values for this compound are not available, data from analogous compounds can provide an estimate of its potential binding affinity. Furan derivatives have been reported to exhibit a range of binding energies depending on the specific target and the other functional groups present in the molecule.

Table 2: Representative Docking Scores of Structurally Related Furan Derivatives from Literature

| Compound Class | Protein Target | Reported Docking Score (kcal/mol) | Reference |

| Furan-Azetidinone Hybrids | E. coli Enoyl Reductase | -7.6 to -6.2 | ijper.org |

| Furan-Derived Chalcones | Glucosamine-6-Phosphate Synthase | -8.5 to -7.0 | mdpi.comnih.gov |

| 1,2,4-Triazole Furan Derivatives | EGFR Tyrosine Kinase | -7.0 to -6.5 | pensoft.net |

Note: The docking scores are presented as a range and are for illustrative purposes to indicate the potential binding affinities of furan-containing compounds.

Reactions at the Primary Amine Functionality

The primary amine group (-NH₂) is a key site for nucleophilic reactions, enabling the formation of a variety of important chemical bonds.

Formation of Amides, Ureas, and Thioureas

The primary amine of this compound can readily react with various electrophiles to form stable amide, urea (B33335), and thiourea (B124793) linkages.

Amides: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-substituted amides. orgoreview.comlumenlearning.comvedantu.com This acylation reaction is a common and efficient method for creating a stable amide bond. hud.ac.ukrsc.orgpearson.com The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. orgoreview.com Bases like pyridine (B92270) or triethylamine (B128534) are often used to neutralize the acidic byproduct, such as HCl, formed during the reaction with acyl chlorides. orgoreview.comfishersci.it

Ureas: The synthesis of ureas can be achieved by reacting the primary amine with isocyanates. wikipedia.orgcommonorganicchemistry.com This addition reaction is generally straightforward and does not require a base. commonorganicchemistry.com Unsymmetrical ureas are readily formed through this method. wikipedia.orgorganic-chemistry.org Alternatively, methods involving carbamoyl (B1232498) chlorides or the in-situ generation of isocyanates from other precursors can be employed. organic-chemistry.org

Thioureas: Analogous to urea formation, thioureas are synthesized by the reaction of the primary amine with isothiocyanates. acs.orgresearchgate.netnih.gov This reaction provides a direct route to N-substituted thioureas and is often carried out in solvents like dichloromethane (B109758) or tert-butanol (B103910). researchgate.net Other methods for thiourea synthesis include the reaction of amines with carbon disulfide. nih.govorganic-chemistry.org

Table 1: Synthesis of Amides, Ureas, and Thioureas from this compound

| Product Type | Reagent | General Reaction Conditions |

| Amide | Acyl Chloride | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., pyridine, triethylamine) at room temperature. fishersci.it |

| Amide | Acid Anhydride | Aprotic solvent, often with a base. orgoreview.comresearchgate.net |

| Urea | Isocyanate | Suitable solvent (e.g., DMF, THF, DCM) at room temperature. commonorganicchemistry.com |

| Thiourea | Isothiocyanate | Dichloromethane or tert-butanol solution. researchgate.netcbijournal.com |

Alkylation and Acylation Reactions

The nucleophilicity of the primary amine allows for both alkylation and acylation reactions, leading to the formation of more substituted amines and amides, respectively.

Alkylation: The reaction of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. wikipedia.org However, these reactions can be difficult to control and often result in a mixture of products due to the increasing nucleophilicity of the amine with each alkylation step. jove.comlibretexts.org To achieve selective monoalkylation, specific strategies such as using amine hydrobromides and alkyl bromides under controlled conditions can be employed. rsc.org Industrial processes often utilize alcohols as alkylating agents in the presence of catalysts. wikipedia.org

Acylation: As mentioned previously, acylation with acyl chlorides or acid anhydrides is a highly effective method to form amides. orgoreview.comlumenlearning.comvedantu.com This reaction is a type of nucleophilic acyl substitution. orgoreview.compearson.com The resulting amide is generally less nucleophilic and basic than the starting amine due to the resonance stabilization of the lone pair of electrons on the nitrogen with the carbonyl group. orgoreview.com

Table 2: Alkylation and Acylation of this compound

| Reaction Type | Reagent | Potential Products | Notes |

| Alkylation | Alkyl Halide | Secondary amine, Tertiary amine, Quaternary ammonium (B1175870) salt | Often leads to a mixture of products. jove.comlibretexts.org |

| Acylation | Acyl Chloride | N-substituted amide | Generally a high-yielding and selective reaction. hud.ac.ukrsc.orgpearson.com |

| Acylation | Acid Anhydride | N-substituted amide | An effective alternative to acyl chlorides. orgoreview.comresearchgate.netdoubtnut.com |

Synthesis of Heterocyclic Derivatives via Amine Condensation

The primary amine functionality serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through condensation reactions. nih.gov These reactions often involve the formation of an imine intermediate followed by cyclization.

Reaction with Dicarbonyl Compounds: Condensation with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of heterocycles such as pyrroles or dihydropyridines, respectively. These reactions are fundamental in heterocyclic chemistry.

Multicomponent Reactions: The amine can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often a heterocycle. rsc.org For instance, reactions with aldehydes and other components can yield a variety of heterocyclic scaffolds. rsc.orgrsc.org

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the higher electron density on the ring. pearson.comchemicalbook.compearson.com The substitution pattern is directed by the heteroatom and the existing substituents.

Regioselectivity: In furan, electrophilic attack preferentially occurs at the C2 and C5 positions. quora.comquora.com This is because the intermediate carbocation formed by attack at these positions is more stabilized by resonance, with three contributing resonance structures, compared to the intermediate from attack at the C3 or C4 positions, which has only two. chemicalbook.com In this compound, the C5 position is already substituted with a methyl group, and the C2 position is attached to the octan-1-amine side chain. The remaining unsubstituted positions are C3 and C4. The directing effects of the alkyl groups at C2 and C5 would likely favor substitution at the C3 and C4 positions, though the reactivity would be influenced by the steric bulk of the octylamino group.

Diels-Alder Cycloadditions and Subsequent Transformations

Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for constructing cyclic systems. mdpi.comnih.gov

Reactivity and Thermodynamics: Furan itself is a relatively reluctant diene in Diels-Alder reactions due to the thermodynamic penalty of losing its aromaticity. nih.gov However, the reaction can be driven forward, particularly with reactive dienophiles or under specific conditions. rsc.orgrsc.org The presence of electron-donating groups on the furan ring, such as the methyl group in the target compound, can increase the reactivity of the diene. nih.govrsc.org